DMTr-LNA-U-3-CED-Phosphora

Thermal Denaturation Hybridization Affinity LNA-DNA Duplex

Addressing the need for enhanced oligonucleotide thermal stability and nuclease resistance in R&D. This phosphoramidite monomer provides a locked ribose conformation, delivering a 10-14°C ΔTm for precise SNP discrimination and >20-fold longer half-life in vivo compared to unmodified nucleotides. Supplied as a high-purity, single-isomer solid suitable for automated DNA/RNA synthesizers. - Enables robust SNP genotyping with superior mismatch discrimination. - Confers significant nuclease resistance for durable antisense therapeutics. - Packaged under inert atmosphere for reliable coupling efficiency.

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B10857624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1
InChIKeyROCIJWWVBQZMMI-ZQXXGORGSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphoramidite Overview


DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a Locked Nucleic Acid (LNA) uridine phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis . The compound features a conformationally restricted ribose ring via a 2′-O,4′-C-methylene bridge, which locks the sugar in an RNA-mimicking C3′-endo conformation [1]. This bicyclic structure confers significantly enhanced hybridization affinity and thermal stability to complementary DNA and RNA strands relative to unmodified DNA or RNA oligonucleotides [2]. The compound carries a 5′-dimethoxytrityl (DMTr) protecting group and a 3′-cyanoethyl (CED) phosphoramidite for efficient coupling .

Workflow

Automated solid-phase oligonucleotide synthesis with CED phosphoramidite chemistry

Selection logic

LNA locked conformation pre-organizes uridine for enhanced hybridization affinity and thermal stability

Process fit

Reports high coupling efficiency (>98%) with extended coupling time; compatible with standard DNA synthesizer cycles

Why Generic Phosphoramidites Cannot Replace LNA-U


Standard DNA and RNA phosphoramidites produce oligonucleotides with flexible sugar-phosphate backbones, resulting in moderate hybridization affinity and limited mismatch discrimination. LNA phosphoramidites like DMTr-LNA-U-3-CED-Phosphoramidite introduce a locked ribose conformation that pre-organizes the nucleobase for optimal Watson-Crick pairing, dramatically increasing duplex thermal stability [1]. This structural constraint cannot be achieved with conventional 2′-deoxyuridine or 2′-O-methyluridine phosphoramidites, nor with other chemically accessible modifications such as 2′-fluoro or 2′-O-methoxyethyl uridine [2]. Substituting LNA-U with any non-LNA uridine analog in a probe or therapeutic oligonucleotide would result in lower melting temperature (Tm), reduced target affinity, poorer mismatch discrimination, and compromised enzymatic stability—outcomes that are quantitatively documented in the evidence below [3].

Target
DMTr-LNA-U-3-CED-Phosphoramidite

Locked 2′-O,4′-C-methylene bridge forces C3′-endo sugar pucker, providing high Tm and nuclease resistance.

Common Substitute
Standard 2′-deoxyuridine / 2′-OMe-uridine phosphoramidites

Flexible backbone; lower duplex Tm, poorer mismatch discrimination, and reduced exonuclease stability. Locked conformation cannot be achieved, limiting probe performance.

Analog Limitation
2′-F, 2′-MOE, or other uridine modifications

May not replicate the affinity gain or enzymatic protection of LNA; substitution may shift mismatch discrimination and in vivo half-life profiles.

LNA-U Performance Advantages


Thermal Stability vs. Unmodified DNA

Incorporation of a single LNA uridine monomer into an oligonucleotide increases the melting temperature (Tm) of the duplex with complementary DNA by 2–8°C relative to the corresponding unmodified DNA oligonucleotide [1]. This range reflects sequence context dependence, with pyrimidine LNA residues (U/T) generally contributing more stabilization than purines [2]. In a direct head-to-head comparison, a DNA oligonucleotide bearing one internal LNA-U substitution exhibited a Tm increase of +4.5°C against a DNA complement compared to the all-DNA control duplex under standard buffer conditions [3].

Thermal stability vs. unmodified DNA
Head-to-head
+2 to +8°C ΔTm per LNA-U monomer
LNA-U probe +4.5°C (example)
All-DNA control baseline
Supports probe design with elevated target affinity and shorter sequences.
Sequence-context dependent; reported in phosphate buffer, pH 7.0.
Thermal Denaturation Hybridization Affinity LNA-DNA Duplex

Mismatch Discrimination vs. DNA Probes

LNA-modified oligonucleotides exhibit superior discrimination of single-base mismatches compared to unmodified DNA probes. In a direct comparative study, an LNA-containing probe showed a ΔTm of 10–14°C between perfectly matched and single-mismatched targets, whereas the corresponding DNA probe displayed a ΔTm of only 3–6°C under identical conditions [1]. The enhanced mismatch discrimination arises from the rigid LNA sugar conformation, which amplifies the thermodynamic penalty of non-Watson-Crick base pairing [2].

Mismatch discrimination vs. DNA probes
Head-to-head
ΔTm 10–14°C (LNA) vs. 3–6°C (DNA)
LNA probe 10-14°C
DNA probe 3-6°C
Provides greater mismatch discrimination in SNP detection and allele-specific studies.
Phosphate buffer, pH 7.0, 100 mM NaCl.
Single Nucleotide Polymorphism Mismatch Discrimination Allele-Specific Detection

Enzymatic Stability vs. DNA

LNA-modified oligonucleotides exhibit significantly increased resistance to 3′-exonuclease degradation compared to unmodified DNA. In a comparative stability assay using snake venom phosphodiesterase (SVPD), an oligonucleotide containing a single terminal LNA-U residue showed >80% intact product after 24 hours, whereas the corresponding all-DNA oligonucleotide was completely degraded (>95% loss) within 4 hours under the same conditions [1]. This enhanced stability is attributed to the steric hindrance and conformational rigidity imposed by the LNA sugar lock [2].

Enzymatic stability vs. DNA
Head-to-head
>80% intact after 24 h (LNA) vs. >95% degraded in 4 h (DNA)
LNA-U oligo >80% (24h)
All-DNA oligo
Indicates longer half-life in exonuclease challenge assays; supports antisense activity research.
SVPD assay, 37°C; results may vary with sequence and serum.
Nuclease Resistance Exonuclease Stability In Vivo Half-Life

Solid-Phase Coupling Efficiency

Despite increased steric hindrance from the locked bicyclic structure, DMTr-LNA-U-3-CED-Phosphoramidite achieves coupling efficiencies comparable to standard DNA phosphoramidites when optimized synthesis protocols are employed. Under extended coupling time (180–250 seconds vs. 90 seconds for DNA phosphoramidites), LNA-U phosphoramidite routinely delivers coupling yields >98%, as measured by trityl cation assay . A comparative synthesis study reported no significant difference in stepwise coupling efficiency between LNA and DNA phosphoramidites when appropriate coupling times and activator concentrations are used .

Solid-phase coupling efficiency
Method context
Coupling yield >98% achievable with optimized protocols
extended time 180–250 s coupling activator 0.25 M 5-ethylthio-1H-tetrazole solvent acetonitrile
Comparable yield to DNA phosphoramidites with adjusted cycle; supports scale-up synthesis.
Trityl assay monitoring; reported in automated DNA synthesizer setup.
Oligonucleotide Synthesis Coupling Yield Process Optimization

LNA-U Application Scenarios


SNP Genotyping & Allele-Specific PCR

LNA-Uridine–enhanced PCR primers and probes enable robust discrimination of single nucleotide polymorphisms (SNPs) in genomic DNA. The 10–14°C ΔTm between perfect match and mismatch targets documented above allows unambiguous allelic discrimination under standard thermal cycling conditions, reducing the need for post-PCR analysis and enabling multiplexed SNP panels for pharmacogenomics, agriculture, and clinical diagnostics [1].

Antisense Therapeutics & miRNA Inhibition

LNA-Uridine incorporation into antisense oligonucleotides (ASOs) and anti-miRNA agents confers exceptional nuclease resistance (>20-fold longer half-life) and high RNA target affinity. This combination enables potent, durable gene silencing in cell culture and in vivo models at lower doses than unmodified ASOs. DMTr-LNA-U-3-CED-Phosphoramidite serves as a critical building block for synthesizing such therapeutic candidates, including those in clinical development for HCV, metabolic disorders, and oncology [2].

FISH Probes

The enhanced thermal stability and mismatch discrimination of LNA-Uridine–containing FISH probes permit the use of shorter probe sequences (15–18 nt) that retain high specificity for their genomic targets. Shorter probes exhibit better tissue penetration, reduced non-specific background, and improved signal-to-noise ratios, making them ideal for detecting chromosomal aberrations, microbial pathogens, and low-copy RNA transcripts in fixed cells and tissues [3].

Application
Selection Property
Validation Focus
SNP genotyping research
High mismatch discrimination & thermal stability
ΔTm assessment with matched/mismatched targets; probe specificity
Antisense & miRNA inhibition studies
Nuclease resistance & RNA target affinity
Exonuclease stability assay; target knockdown in cell models
FISH probe development
Short probe length with high specificity
Tissue penetration and background signal in fixed samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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